molecular formula C15H22ClNO5 B8278124 Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate

Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate

Cat. No.: B8278124
M. Wt: 331.79 g/mol
InChI Key: WNYVNUFJBSVDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is an organic compound with a complex structure It is characterized by the presence of a chloroethoxy group, dimethoxyphenyl group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxyphenol and 2-chloroethanol.

    Etherification: The 4,5-dimethoxyphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-(2-chloro-ethoxy)-4,5-dimethoxyphenol.

    Carbamoylation: The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties. This makes it valuable for specialized applications where other compounds may not be suitable.

Properties

Molecular Formula

C15H22ClNO5

Molecular Weight

331.79 g/mol

IUPAC Name

tert-butyl N-[3-(2-chloroethoxy)-4,5-dimethoxyphenyl]carbamate

InChI

InChI=1S/C15H22ClNO5/c1-15(2,3)22-14(18)17-10-8-11(19-4)13(20-5)12(9-10)21-7-6-16/h8-9H,6-7H2,1-5H3,(H,17,18)

InChI Key

WNYVNUFJBSVDAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OCCCl)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid (500 mg, 1.9 mmol), DPPA, (550 mg, 2 mmol), and TEA, (2 mmol), were combined in 5 mL t-butanol and refluxed for 5 h. The t-butanol was removed under vacuum and the residue purified by silica gel chromatography (5% methanol/DCM, affording 90 mg [3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester. NMR CDCl3: 6.7 (d, 2H), 6.4 (bs, 1H), 4.3 (t, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.82 (m, 2H), 1.5 (s, 9H).
Name
[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2 mmol
Type
reactant
Reaction Step Three

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